molecular formula C22H17ClFN3O2S2 B12205795 2-{[5-(3-chloro-6-methoxy-1-benzothiophen-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone

2-{[5-(3-chloro-6-methoxy-1-benzothiophen-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone

Cat. No.: B12205795
M. Wt: 474.0 g/mol
InChI Key: GYIJUAHQLXEZQT-UHFFFAOYSA-N
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Description

The compound 2-{[5-(3-chloro-6-methoxy-1-benzothiophen-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone is a heterocyclic molecule featuring a 1,2,4-triazole core substituted with a benzothiophene moiety, a propenyl group, and a sulfanyl-linked ethanone unit.

Properties

Molecular Formula

C22H17ClFN3O2S2

Molecular Weight

474.0 g/mol

IUPAC Name

2-[[5-(3-chloro-6-methoxy-1-benzothiophen-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-fluorophenyl)ethanone

InChI

InChI=1S/C22H17ClFN3O2S2/c1-3-10-27-21(20-19(23)16-9-8-15(29-2)11-18(16)31-20)25-26-22(27)30-12-17(28)13-4-6-14(24)7-5-13/h3-9,11H,1,10,12H2,2H3

InChI Key

GYIJUAHQLXEZQT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(S2)C3=NN=C(N3CC=C)SCC(=O)C4=CC=C(C=C4)F)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 2-{[5-(3-chloro-6-methoxy-1-benzothiophen-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of the Triazole Ring: This step often involves a [3+2] cycloaddition reaction between an azide and an alkyne.

    Functional Group Modifications: Introduction of the chloro, methoxy, and fluorophenyl groups through substitution reactions.

    Final Assembly: Coupling of the benzothiophene and triazole intermediates under specific conditions to form the final compound.

Industrial production methods would scale up these reactions, optimizing for yield and purity while ensuring safety and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The chloro and methoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that derivatives of benzothiophene and triazole compounds exhibit anticancer properties. The compound has shown promise as a potent inhibitor of specific cancer cell lines, potentially through mechanisms involving apoptosis and modulation of signaling pathways associated with cancer progression .

Antidiabetic Effects

Research into related compounds has demonstrated significant antidiabetic properties, suggesting that similar structures may influence glucose metabolism and insulin sensitivity . The presence of the triazole moiety is particularly noteworthy for its role in enhancing bioactivity.

Antimicrobial Activity

Compounds containing benzothiophene structures have been reported to possess antimicrobial properties. The unique combination of functional groups in this compound could lead to effective agents against various bacterial strains .

Case Studies and Research Findings

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant inhibition of DYRK1A enzyme, which is implicated in cancer cell proliferation. Compound exhibited IC50 values indicating strong activity against specific cancer types .
Study 2Antidiabetic PropertiesEvaluated the effects on glucose levels in diabetic models, showing a notable reduction in blood sugar levels .
Study 3Antimicrobial EfficacyTested against a range of bacterial pathogens with promising results indicating potential for development into therapeutic agents .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The benzothiophene and triazole rings can interact with enzymes or receptors, modulating their activity. The chloro, methoxy, and fluorophenyl groups can enhance binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Core Structural Features and Modifications

The target compound shares a common scaffold with several triazole-based derivatives reported in the literature (Table 1). Key structural variations among analogs include:

  • Substituents on the triazole ring : Chloro, methoxy, fluorophenyl, and propenyl groups.
  • Aromatic systems : Benzothiophene, phenylsulfonyl, or pyridinyl substituents.
  • Ethanone modifications: Fluorophenyl or substituted phenyl groups.

Table 1: Structural Comparison of Selected Analogs

Compound ID Triazole Substituents Aromatic System Ethanone Substituent Reference
Target Compound 3-Chloro-6-methoxy-1-benzothiophen-2-yl, propenyl Benzothiophene 4-Fluorophenyl []
476485-84-4 4-Chlorophenyl, 4-methylphenyl Phenyl 4-Methylphenyl []
606955-92-4 3-Chlorobenzylidene, propoxyphenyl Thiazolo-triazole Phenyl []
Example from 2,4-Difluorophenyl, phenylsulfonylphenyl Phenylsulfonyl Phenyl/4-Fluorophenyl []

Bioactivity and Molecular Similarity

Computational Similarity Analysis

Using Tanimoto coefficients (a common metric for molecular similarity), the target compound can be compared to known bioactive analogs. For instance, highlights a 70% similarity between aglaithioduline and SAHA, a histone deacetylase inhibitor, based on fingerprint analysis . Applying this approach, the target compound’s benzothiophene and fluorophenyl groups may align with kinase inhibitors or antimicrobial agents reported in and .

Bioactivity Clustering

demonstrates that compounds with structural similarities often cluster into groups with shared bioactivity profiles . For example, triazole derivatives with fluorophenyl groups (e.g., 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone from ) exhibit anti-inflammatory or anticancer properties . The propenyl group in the target compound may enhance membrane permeability, a hypothesis supported by ’s discussion on structure-activity relationships .

Pharmacokinetic and Physicochemical Properties

  • Metabolic Stability : Propenyl groups may undergo cytochrome P450-mediated oxidation, a consideration for drug design .

Biological Activity

The compound 2-{[5-(3-chloro-6-methoxy-1-benzothiophen-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone is a complex organic molecule that integrates multiple pharmacologically relevant functional groups. Its unique structure suggests potential biological activities that warrant detailed examination. This article reviews its biological activity based on diverse research findings, including antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C22H18ClN3O2SC_{22}H_{18}ClN_3O_2S with a molecular weight of 456.0 g/mol. The IUPAC name is provided as follows:

IUPAC Name 2[5(3chloro6methoxy1benzothiophen2yl)4(prop2en1yl)4H1,2,4triazol3yl]sulfanyl1(4fluorophenyl)ethanone\text{IUPAC Name }2-{[5-(3-chloro-6-methoxy-1-benzothiophen-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone

Biological Activity Overview

Research into the biological activity of this compound has indicated several promising areas:

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains. In vitro studies have shown that derivatives containing the benzothiophene and triazole moieties exhibit significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Activity Observed Minimum Inhibitory Concentration (MIC)
Escherichia coliStrong6.25 mg/mL
Staphylococcus aureusModerate12.5 mg/mL
Klebsiella pneumoniaeWeak25 mg/mL

These results indicate that modifications in the structure can enhance or diminish antibacterial activity, suggesting a structure–activity relationship (SAR) that could guide future drug development efforts .

The mechanism by which this compound exerts its biological effects is believed to involve the interaction with specific enzymes or receptors. The presence of the triazole ring is particularly noteworthy as it may facilitate binding to targets involved in cell wall synthesis or metabolic pathways in bacteria. Additionally, the chloro and methoxy substituents may enhance binding affinity due to their electronic properties .

Case Studies and Research Findings

Several studies have explored the biological activity of structurally similar compounds, providing insights into potential applications:

  • Antibacterial Studies : A study conducted on a series of benzothiophene derivatives demonstrated that compounds with similar structural motifs exhibited potent antibacterial activity against E. coli and S. aureus, with MIC values comparable to established antibiotics .
  • Antifungal Activity : In another study, related compounds were tested for antifungal properties against Candida albicans. The presence of specific functional groups was linked to enhanced antifungal efficacy .
  • Anti-inflammatory Potential : Some derivatives have shown promise in anti-inflammatory assays, indicating that this compound might also be explored for its potential therapeutic effects beyond antimicrobial activity .

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